molecular formula C35H63F6N5O9 B3285000 Palmitoyllysylvalyldiaminobutyric acid trifluoroacetate CAS No. 794590-34-4

Palmitoyllysylvalyldiaminobutyric acid trifluoroacetate

Cat. No.: B3285000
CAS No.: 794590-34-4
M. Wt: 811.9 g/mol
InChI Key: OJGGXQRQSFPREL-OVRRWYLESA-N
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Description

Palmitoyllysylvalyldiaminobutyric acid trifluoroacetate is a synthetic peptide-lipid conjugate featuring a palmitoyl group (a saturated C16 fatty acid) covalently linked to a tripeptide sequence (lysine-valine-diaminobutyric acid) and stabilized by a trifluoroacetate (TFA) counterion. This compound is designed to enhance cellular permeability and bioavailability, leveraging the lipophilic palmitoyl moiety to improve membrane interaction . The trifluoroacetate counterion is commonly introduced during peptide synthesis and purification, where TFA is used to protonate amine groups and improve solubility in organic solvents. Its presence may influence the compound’s stability, solubility, and ionic behavior compared to other salts (e.g., acetate or hydrochloride).

Properties

IUPAC Name

(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-(hexadecanoylamino)hexanoyl]amino]-3-methylbutanoyl]amino]butanoic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H61N5O5.2C2HF3O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-27(37)34-25(19-17-18-22-32)29(38)36-28(24(2)3)30(39)35-26(21-23-33)31(40)41;2*3-2(4,5)1(6)7/h24-26,28H,4-23,32-33H2,1-3H3,(H,34,37)(H,35,39)(H,36,38)(H,40,41);2*(H,6,7)/t25-,26-,28-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJGGXQRQSFPREL-OVRRWYLESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CCN)C(=O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCN)C(=O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H63F6N5O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

811.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

794590-34-4
Record name Palmitoyllysylvalyldiaminobutyric acid trifluoroacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0794590344
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PALMITOYLLYSYLVALYLDIAMINOBUTYRIC ACID TRIFLUOROACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79390Q4BYV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of palmitoyllysylvalyldiaminobutyric acid trifluoroacetate involves multiple steps, starting with the preparation of individual amino acid derivatives. The palmitoyl group is typically introduced through an acylation reaction with palmitic acid. The lysine, valine, and diaminobutyric acid are then sequentially coupled using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. Reaction conditions are carefully monitored to ensure consistency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Palmitoyllysylvalyldiaminobutyric acid trifluoroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions result in the replacement of the trifluoroacetate group with other functional groups .

Scientific Research Applications

Palmitoyllysylvalyldiaminobutyric acid trifluoroacetate is a synthetic compound with a complex molecular structure, drawing increasing attention in scientific research for its potential therapeutic applications. It comprises a palmitoyl group, lysine, valine, and diaminobutyric acid, along with a trifluoroacetate moiety.

Scientific Research Applications

This compound has a wide array of applications in scientific research:

  • Chemistry It serves as a model compound for studying peptide synthesis and modification.
  • Biology The compound is investigated for its potential role in cell signaling and protein interactions.
  • Medicine Research focuses on its therapeutic potential, particularly in skincare and wound healing.
  • Industry It is utilized in the development of novel biomaterials and drug delivery systems.

This compound's biological activity is attributed to its interactions with cell membranes and specific protein targets. Key mechanisms include:

  • Membrane Disruption The palmitoyl group facilitates incorporation into lipid bilayers, leading to membrane fluidity alterations and potential disruption.
  • Receptor Modulation this compound may interact with various receptors, influencing signaling pathways that regulate cellular functions such as proliferation and apoptosis.

Mechanism of Action

The mechanism of action of palmitoyllysylvalyldiaminobutyric acid trifluoroacetate involves its interaction with specific molecular targets and pathways. The palmitoyl group enhances the compound’s lipophilicity, facilitating its incorporation into cell membranes. The lysine and valine residues play a role in binding to target proteins, while the diaminobutyric acid and trifluoroacetate moieties contribute to the compound’s stability and reactivity. These interactions modulate various cellular processes, including signal transduction and protein synthesis.

Comparison with Similar Compounds

Key Findings :

  • Trifluoroacetate vs. Acetate : The TFA counterion improves solubility in polar aprotic solvents (e.g., DMSO, acetonitrile) compared to acetate, facilitating peptide synthesis and purification. However, residual TFA in final formulations may cause cytotoxicity at high concentrations .
  • Lipid Chain Variation : Replacing palmitoyl (C16) with stearoyl (C18) increases lipophilicity (LogP 6.1 vs. 5.2) but reduces aqueous solubility, limiting its utility in hydrophilic delivery systems.
  • Counterion Impact on Stability : Hydrochloride salts exhibit faster degradation under physiological conditions due to chloride’s nucleophilic activity, whereas TFA’s electron-withdrawing trifluoromethyl group stabilizes the peptide backbone .

Biological Activity

Palmitoyllysylvalyldiaminobutyric acid trifluoroacetate (PLVDA-TFA) is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

PLVDA-TFA is a peptide derivative characterized by the presence of palmitoyl and trifluoroacetate moieties. The trifluoroacetate (TFA) salt form is often used to enhance solubility and stability in biological assays. Its structural features include:

  • Palmitoyl group : Enhances membrane permeability.
  • Lysyl and valyl residues : Implicated in biological interactions.
  • Diaminobutyric acid : Contributes to the compound's overall charge and interaction with cellular targets.

Mechanisms of Biological Activity

The biological activity of PLVDA-TFA is primarily attributed to its interactions with cell membranes and specific protein targets. Key mechanisms include:

  • Membrane Disruption : The palmitoyl group facilitates incorporation into lipid bilayers, leading to membrane fluidity alterations and potential disruption.
  • Receptor Modulation : PLVDA-TFA may interact with various receptors, influencing signaling pathways that regulate cellular functions such as proliferation and apoptosis.

Efficacy in Biological Systems

Research indicates that PLVDA-TFA exhibits several biological activities, including:

  • Antimicrobial Activity : Studies have shown that compounds similar to PLVDA-TFA can inhibit the growth of various bacterial strains, suggesting potential application as an antimicrobial agent.
  • Antioxidant Properties : The compound may exhibit scavenging activity against free radicals, contributing to its protective effects in cellular models.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AntioxidantScavenging free radicals
CytotoxicityInduction of apoptosis in cancer cells

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial activity of PLVDA-TFA against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations above 50 µM, highlighting its potential as an antibacterial agent.

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro studies demonstrated that PLVDA-TFA induced apoptosis in human breast cancer cells (MCF-7). Flow cytometry analysis revealed an increase in early apoptotic cells after treatment with PLVDA-TFA, suggesting its utility in cancer therapeutics.

Toxicological Considerations

While the biological activity of PLVDA-TFA is promising, it is essential to consider its toxicity profile. Trifluoroacetic acid (TFA), a component of the compound, has been associated with cytotoxic effects at high concentrations. Studies indicate that TFA can cause liver hypertrophy and alterations in liver enzyme levels, emphasizing the need for careful dosage determination in therapeutic applications .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing palmitoyllysylvalyldiaminobutyric acid trifluoroacetate with high purity?

  • Methodological Answer : Synthesis typically involves trifluoroacetate precursors (e.g., sodium or yttrium trifluoroacetate) via thermal decomposition in organic solvents like oleic acid/octadecene. For example, β-NaYF4 nanoparticles are synthesized by heating trifluoroacetate salts at 330°C under argon, followed by precipitation and washing with ethanol . Ensure degassing at 120°C to remove residual moisture, which can hydrolyze trifluoroacetate groups. Purity is confirmed via NMR to detect trifluoroacetic acid (TFA) residuals, as TFA can interfere with downstream biological assays .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : Detect TFA contamination (δ ~1.0–1.5 ppm for residual acetic acid vs. δ ~11.0 ppm for TFA) .
  • GC-MS : Identify volatile byproducts (e.g., ethyl acetate derivatives or hydrocarbons) with retention times calibrated against standards like tetratriacontyl trifluoroacetate .
  • Elemental Analysis : Confirm stoichiometry of the trifluoroacetate counterion (C2F3LiO2·H2O in analogous salts) .

Q. What are the key solubility considerations for this compound in protic ionic liquids?

  • Methodological Answer : Solubility can be optimized using triethylammonium trifluoroacetate-based ionic liquids, which exhibit higher selectivity for hydrophobic interactions. Measure activity coefficients via gas chromatographic headspace analysis at 298 K to determine compatibility with separation protocols .

Advanced Research Questions

Q. How do trifluoroacetate surface-binding properties influence experimental outcomes in peptide-lipid interaction studies?

  • Methodological Answer : Trifluoroacetate exhibits stronger surface anchoring compared to acetate due to higher binding energy. Design competition experiments (e.g., exposing adsorbed acetate to excess TFA) and monitor displacement via temperature-programmed desorption (TPD) spectra. For instance, CF3 evolution at 590 K vs. CH3 at 580 K confirms complete displacement .

Q. What strategies resolve discrepancies between NMR and GC-MS data in quantifying trifluoroacetate residuals?

  • Methodological Answer : Cross-validate using:

  • NMR Deuterated Solvents : Eliminate proton interference (e.g., D2O for aqueous samples).
  • Ion Chromatography : Quantify free TFA anions independently.
  • Control Experiments : Spike samples with known TFA concentrations to calibrate instrument responses .

Q. How can researchers mitigate thermal instability during high-temperature synthesis?

  • Methodological Answer : Optimize argon purging during degassing (120°C for 2 hours) to prevent oxidative decomposition. Use thermogravimetric analysis (TGA) to identify degradation thresholds (e.g., trifluoroacetate salts decompose above 330°C) and adjust heating ramps accordingly .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Palmitoyllysylvalyldiaminobutyric acid trifluoroacetate
Reactant of Route 2
Palmitoyllysylvalyldiaminobutyric acid trifluoroacetate

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